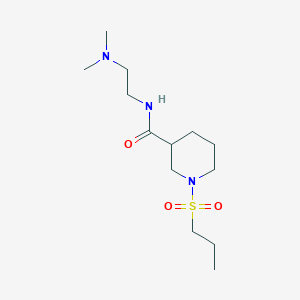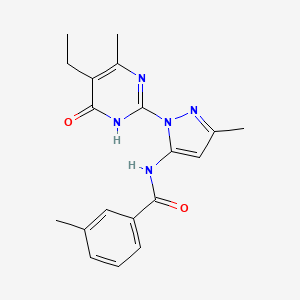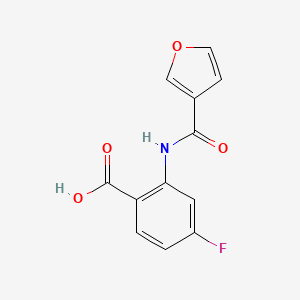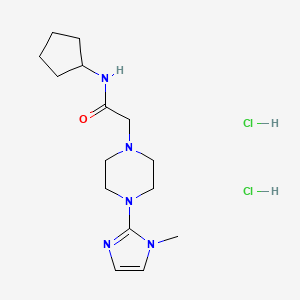
N-(2-(dimethylamino)ethyl)-1-(propylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Allosteric Modulation of CB1 Receptors
N-(2-(dimethylamino)ethyl)-1-(propylsulfonyl)piperidine-3-carboxamide, as a structural analogue in the indole-2-carboxamides family, has been studied for its role in the allosteric modulation of cannabinoid type 1 receptor (CB1). Research by Khurana et al. (2014) identifies specific structural requirements within this family for effective allosteric modulation of CB1. This includes the chain length at the C3-position and the amino substituent on the phenyl ring B, impacting binding affinity and cooperativity (Khurana et al., 2014).
Antiallergy Activity
A study conducted by Walsh et al. (1990) explored the antiallergy activity of this compound derivatives. These derivatives showed promising results in the passive foot anaphylaxis (PFA) assay, which is significant in detecting compounds with antiallergic potential, though no activity was noted in the guinea pig anaphylaxis (GPA) assay (Walsh et al., 1990).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized derivatives of this compound and evaluated them for their anti-acetylcholinesterase (anti-AChE) activity. They found that certain derivatives showed high potency as inhibitors of acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Applications in Polymer Chemistry
The research by Fukushima et al. (2003) highlights the use of this compound derivatives in the field of polymer chemistry. Their study discusses the development of soluble polyimides with pendant carboxyl groups, demonstrating the versatility of these compounds in material science (Fukushima et al., 2003).
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3S/c1-4-10-20(18,19)16-8-5-6-12(11-16)13(17)14-7-9-15(2)3/h12H,4-11H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVZUXJCBMXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2933142.png)
![6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile](/img/structure/B2933144.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2933147.png)
![3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933149.png)
![5-[1-(Cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B2933150.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide](/img/structure/B2933152.png)




![N-(3-ethyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}isoxazol-5-yl)acetamide](/img/structure/B2933161.png)
![2,6-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2933163.png)
